![molecular formula C11H10S2 B14428040 2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene CAS No. 79011-15-7](/img/structure/B14428040.png)
2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a prop-2-en-1-yl group attached to the sulfur atom of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the prop-2-en-1-yl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various halides or nucleophiles, organic solvents like DMF or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Compounds with different functional groups replacing the prop-2-en-1-yl group.
Applications De Recherche Scientifique
2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]pyridine: A similar compound with a pyridine ring instead of a benzothiophene ring.
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Another compound with similar structural features but different ring systems.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene is unique due to its specific combination of a benzothiophene ring and a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Numéro CAS |
79011-15-7 |
|---|---|
Formule moléculaire |
C11H10S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
2-prop-2-enylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C11H10S2/c1-2-7-12-11-8-9-5-3-4-6-10(9)13-11/h2-6,8H,1,7H2 |
Clé InChI |
RGIDRDMZZMKVSP-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
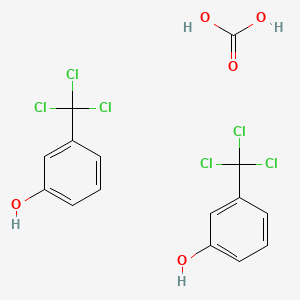
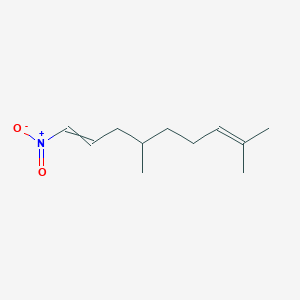
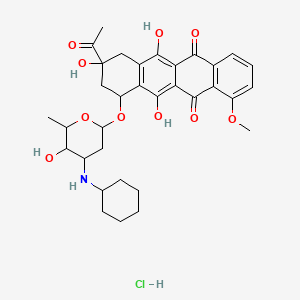

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
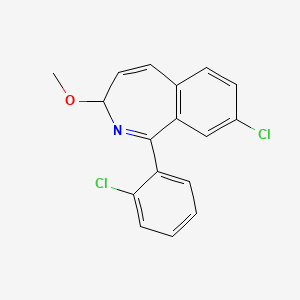
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


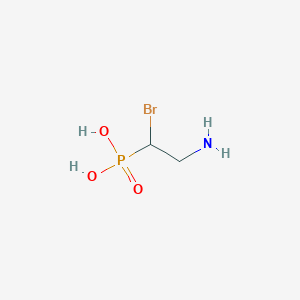
-lambda~5~-phosphane](/img/structure/B14428033.png)
